molecular formula C7H10O4 B3343032 (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one CAS No. 501921-30-8

(3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one

Cat. No.: B3343032
CAS No.: 501921-30-8
M. Wt: 158.15 g/mol
InChI Key: LQEIOPTZKCKTPQ-CNGBTNQNSA-N
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Description

(3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalytic processes can enhance the efficiency and consistency of production.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to simplify the compound or alter its reactivity.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a simpler, more reduced version.

Scientific Research Applications

Chemistry

In chemistry, (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its reactivity and stability make it a useful tool for probing biological systems.

Medicine

In medicine, this compound has potential applications in drug development. Its ability to undergo various chemical modifications allows for the creation of derivatives with potential therapeutic effects.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in high-performance materials and advanced manufacturing processes.

Mechanism of Action

The mechanism of action of (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3aS,6aR)-4-Hydroxytetrahydrofuro[3,4-b]furan-2(3H)-one: Similar in structure but with a hydroxyl group instead of a methoxy group.

    (3aS,6aR)-4-Aminotetrahydrofuro[3,4-b]furan-2(3H)-one: Similar in structure but with an amino group instead of a methoxy group.

Uniqueness

What sets (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one apart from these similar compounds is its methoxy group, which can significantly influence its reactivity and interactions with other molecules. This unique feature makes it particularly valuable in specific applications where the methoxy group plays a crucial role.

Properties

IUPAC Name

(3aS,6aR)-4-methoxy-3a,4,6,6a-tetrahydro-3H-furo[2,3-c]furan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-9-7-4-2-6(8)11-5(4)3-10-7/h4-5,7H,2-3H2,1H3/t4-,5-,7?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEIOPTZKCKTPQ-CNGBTNQNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2CC(=O)OC2CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1[C@H]2CC(=O)O[C@H]2CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679952
Record name (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501921-30-8
Record name (3aS,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501921-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aS,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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